2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Physicochemical profiling Lipophilicity Medicinal chemistry lead optimization

2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide (CAS 2034591-05-2; molecular formula C₁₆H₁₄BrNO₃S₃; MW 444.38) is a synthetic small-molecule benzenesulfonamide derivative bearing an ortho-bromine substituent on the phenyl ring and a tertiary alcohol tethering two regioisomeric thiophene rings (thiophen-2-yl and thiophen-3-yl) to the sulfonamide nitrogen. The compound belongs to the arylsulfonamidyl thiophene chemotype, a scaffold class that has yielded inhibitors of TACE (TNFα-converting enzyme), STAT3, DprE1, and carbonic anhydrase isoforms in peer-reviewed medicinal chemistry programs.

Molecular Formula C16H14BrNO3S3
Molecular Weight 444.38
CAS No. 2034591-05-2
Cat. No. B2581856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
CAS2034591-05-2
Molecular FormulaC16H14BrNO3S3
Molecular Weight444.38
Structural Identifiers
SMILESC1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O)Br
InChIInChI=1S/C16H14BrNO3S3/c17-13-4-1-2-5-14(13)24(20,21)18-11-16(19,12-7-9-22-10-12)15-6-3-8-23-15/h1-10,18-19H,11H2
InChIKeyZSAQOQIPLNRLEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide (CAS 2034591-05-2): Structural Identity and Procurement-Relevant Physicochemical Profile


2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide (CAS 2034591-05-2; molecular formula C₁₆H₁₄BrNO₃S₃; MW 444.38) is a synthetic small-molecule benzenesulfonamide derivative bearing an ortho-bromine substituent on the phenyl ring and a tertiary alcohol tethering two regioisomeric thiophene rings (thiophen-2-yl and thiophen-3-yl) to the sulfonamide nitrogen . The compound belongs to the arylsulfonamidyl thiophene chemotype, a scaffold class that has yielded inhibitors of TACE (TNFα-converting enzyme), STAT3, DprE1, and carbonic anhydrase isoforms in peer-reviewed medicinal chemistry programs [1]. Unlike previously optimized clinical candidates within this class, the target compound remains an early-stage research tool for which direct biological activity data are not yet publicly reported; procurement decisions therefore rest primarily on its differentiated structural features and physicochemical property profile relative to close analogs sharing the identical hydroxy-bis(thiophenyl)ethylamine core.

Why 2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide Cannot Be Replaced by Generic In-Class Analogs


Within the benzenesulfonamide pharmacophore class, halogen identity, substitution position on the phenyl ring, and the regioisomeric composition of the thiophene pair each independently control molecular recognition, lipophilicity, metabolic stability, and synthetic derivatizability. Closely related analogs—such as the 3-chloro (CAS 2034590-81-1) and 3-trifluoromethyl (CAS 2034483-20-8) derivatives—share the identical hydroxyethyl-bis(thiophene) core but differ critically in the halogen's steric bulk, electronic character, and ring position (ortho vs. meta), yielding measurably divergent calculated logP, topological polar surface area (TPSA), and hydrogen-bond acceptor counts . Furthermore, the presence of a bromine atom at the ortho position provides a uniquely versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Ullmann), enabling late-stage diversification that the chloro and trifluoromethyl congeners cannot support with comparable reactivity [1]. Generic substitution with any analog lacking the ortho-bromo substitution pattern or the precise thiophen-2-yl/thiophen-3-yl regioisomeric pair would alter both the compound's chemical reactivity profile and its putative binding interactions with targets for which the arylsulfonamidyl thiophene scaffold has been pharmacologically validated [2].

Quantitative Differential Evidence: 2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide vs. Closest Analogs


Ortho-Bromo Substitution Confers Higher Lipophilicity and Distinct Polar Surface Area vs. Meta-Chloro and Meta-Trifluoromethyl Analogs

The target compound's ortho-bromine substitution yields a calculated logP (cLogP) of approximately 3.8–4.1, compared with cLogP ~3.2–3.5 for the 3-chloro analog (CAS 2034590-81-1) and cLogP ~3.6–3.9 for the 3-trifluoromethyl analog (CAS 2034483-20-8), as estimated by consensus fragment-based prediction methods . Topological polar surface area (TPSA) is identical across the three analogs at ~80–83 Ų, but the bromine atom contributes an additional heavy atom count (+1 vs. Cl; +4 vs. CF₃ at the substituent level after accounting for atom count differences), increasing molecular weight to 444.38 g/mol vs. 399.92 g/mol (Cl analog) and 433.48 g/mol (CF₃ analog) . The larger van der Waals radius of bromine (1.85 Å vs. 1.75 Å for Cl) and its higher polarizability (α ≈ 3.05 ų vs. 2.18 ų for Cl) further differentiate the target compound's capacity for halogen-bonding interactions and dispersion forces in protein-binding pockets [1]. These property differences are consequential for membrane permeability, metabolic partitioning, and target engagement in the context of the arylsulfonamidyl thiophene pharmacophore class [2].

Physicochemical profiling Lipophilicity Medicinal chemistry lead optimization

Regioisomeric Thiophene Pair (2-yl + 3-yl) Creates a Stereochemically Unique Tertiary Alcohol Center Absent in Mono-Thiophene and Bis-Identical-Thiophene Analogs

The target compound features a tertiary alcohol carbon simultaneously bearing thiophen-2-yl and thiophen-3-yl substituents, generating a chiral center with two electronically and sterically distinct heteroaryl groups. This regioisomeric pairing is structurally distinct from both mono-thiophene analogs (e.g., 2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide derivatives, which lack the second thiophene entirely) and bis-identical-thiophene analogs (e.g., 4-bromo-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide, CAS not located in this series, which bear two identical thiophen-2-yl groups) . The thiophen-2-yl vs. thiophen-3-yl connectivity difference alters the spatial orientation of the sulfur heteroatom relative to the hydroxyl group and the sulfonamide pharmacophore: the 2-yl sulfur is proximal to the linking carbon (C–S bond at position 2), while the 3-yl sulfur is distal (C–S bond at position 3), producing an asymmetric electrostatic surface that cannot be replicated by any single-thiophene or symmetric bis-thiophene congener [1]. This regiochemical asymmetry provides a unique three-dimensional pharmacophore for probing binding-site topology in targets where thiophene orientation is a recognized determinant of potency and selectivity, as documented for DprE1 and STAT3 inhibitors within the broader thiophene-benzenesulfonamide class [2].

Stereochemistry Molecular recognition Chiral building blocks

Ortho-Bromo Substituent Provides a Superior Synthetic Diversification Handle vs. Meta-Chloro and Meta-Trifluoromethyl Congeners for Cross-Coupling Chemistry

The ortho-bromo substituent on the target compound serves as an optimal electrophilic partner for palladium-catalyzed cross-coupling reactions. Aryl bromides undergo oxidative addition to Pd(0) approximately 10–100 times faster than the corresponding aryl chlorides under standard Suzuki-Miyaura conditions, as established by kinetic studies comparing PhBr vs. PhCl (relative rate k_Br/k_Cl ≈ 10–50 depending on ligand and conditions) [1]. The meta-chloro analog (CAS 2034590-81-1) contains an aryl chloride that is significantly less reactive toward Pd(0) insertion, requiring harsher conditions (elevated temperature, specialized electron-rich phosphine ligands) that reduce functional-group tolerance. The meta-trifluoromethyl analog (CAS 2034483-20-8) lacks a halogen coupling handle entirely at the meta position, precluding direct cross-coupling diversification. Furthermore, the ortho position of the bromine places it in steric proximity to the sulfonamide group, creating a conformationally constrained environment that can be exploited for atropisomerism or for directing metalation chemistry (ortho-lithiation via sulfonamide-directed deprotonation), a reactivity feature absent in meta-substituted analogs [2]. This synthetic versatility positions the target compound as a privileged intermediate for generating focused libraries of benzenesulfonamide derivatives through divergent late-stage functionalization [3].

Late-stage functionalization Cross-coupling Medicinal chemistry SAR expansion

Purity Benchmarking: ≥95% HPLC Purity Specification Provides a Quantifiable Procurement Standard Relative to Unspecified-Purity Analogs

Multiple independent chemical suppliers list 2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide (CAS 2034591-05-2) with a standard purity specification of ≥95% (HPLC) . This purity benchmark matches or exceeds the typical specification for the 3-chloro analog (CAS 2034590-81-1; ≥95%) and the 3-trifluoromethyl analog (CAS 2034483-20-8; ≥95%) from comparable sources, indicating consistent synthetic accessibility and purification protocols across this congeneric series . The molecular identity is confirmed by InChI Key ZSAQOQIPLNRLEW-UHFFFAOYSA-N, providing a unique, verifiable structural identifier that distinguishes this compound from its regioisomeric and halogen-substituted analogs [1]. For procurement purposes, the availability of this compound from multiple non-excluded vendor catalogs with consistent purity specifications reduces single-supplier dependency risk compared to more specialized analogs that may be available from only a single source.

Compound quality control Reproducibility Procurement specification

Class-Level Pharmacological Validation: The Arylsulfonamidyl Thiophene Chemotype Has Demonstrated Quantitative Target Engagement Across Multiple Therapeutic Targets

While direct biological activity data for CAS 2034591-05-2 remains unpublished, the broader arylsulfonamidyl thiophene chemotype to which this compound belongs has produced quantitatively validated inhibitors across several therapeutically relevant targets. STAT3 Inhibitor XVI (CAS 1260364-43-9, Merck/Calbiochem), a structurally related arylsulphonamidyl thiophene amide, reduces IL-6-induced STAT3 transcriptional activity with an EC₅₀ of 15 µM in HeLa cells and selectively inhibits STAT3 phosphorylation over STAT1 at 10–30 µM in HeLa cells and 30–100 µM in MDA-MB-231 cells . In the antitubercular domain, thiophene-benzenesulfonamide derivative 297F inhibits DprE1 with an IC₅₀ of 0.1 µg/mL and displays an MIC of 0.24 µg/mL against Mycobacterium tuberculosis H37Ra, while compound 17b from the same series demonstrates favorable hepatocyte stability, low cytotoxicity, and low hERG channel inhibition [1]. Within the TACE inhibitor class, benzenesulfonamide compounds disclosed in US8633196B2 exhibit IC₅₀ values in the low nanomolar range (e.g., 21–67 nM) against the TACE enzyme, with selectivity over MMPs [2]. These class-level data establish that the core scaffold is pharmacologically competent, and procurement of the target compound is justified for SAR expansion within validated target families, particularly given its differentiated ortho-bromo and dual regioisomeric thiophene features.

Target engagement Pharmacological validation Chemotype profiling

Application Scenarios for 2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide Based on Demonstrated Differential Evidence


SAR Expansion Library Synthesis via Palladium-Catalyzed Cross-Coupling Diversification

The ortho-bromo substituent on the target compound provides an optimal oxidative-addition partner for Suzuki-Miyaura, Buchwald-Hartwig, and related cross-coupling reactions, enabling the parallel synthesis of focused benzenesulfonamide libraries with diverse aryl, heteroaryl, or amine substituents at the 2-position of the phenyl ring. This synthetic versatility, established by the ~10–50-fold faster oxidative addition rate of Ar–Br vs. Ar–Cl [1], positions the target compound as a superior diversification intermediate compared to its 3-chloro and 3-trifluoromethyl analogs, which either react sluggishly or lack a coupling handle entirely. Procure this compound when the research objective requires efficient late-stage functionalization to probe SAR at the aryl position while preserving the unique regioisomeric thiophene pharmacophore.

STAT3 Pathway Probe Development Leveraging Validated Arylsulfonamidyl Thiophene Chemotype

The arylsulfonamidyl thiophene scaffold has demonstrated STAT3 inhibitory activity (STAT3 Inhibitor XVI, EC₅₀ = 15 µM in HeLa cells ), and the target compound's differentiated ortho-bromo substitution and dual regioisomeric thiophene motif may confer altered potency or isoform selectivity relative to previously characterized analogs. Procure this compound for head-to-head screening against STAT3 and STAT1 in IL-6-stimulated luciferase reporter and phospho-STAT3 western blot assays, benchmarking directly against STAT3 Inhibitor XVI as a positive control. The higher cLogP of the target (~3.8–4.1 vs. ~3.0–3.5 for less lipophilic congeners) may improve cell permeability and intracellular target engagement, a hypothesis testable in comparative dose-response experiments.

Antimycobacterial Screening Against DprE1 and Drug-Resistant M. tuberculosis Strains

Thiophene-benzenesulfonamide derivatives have been validated as DprE1 inhibitors with potent antimycobacterial activity (compound 297F: IC₅₀ = 0.1 µg/mL, MIC = 0.24 µg/mL against M. tuberculosis H37Ra [2]). The target compound's structural differentiation—ortho-bromo substitution and asymmetric thiophene regioisomerism—represents an untested SAR vector within this chemotype class. Procure this compound for MIC determination against drug-susceptible (H37Rv) and multidrug-resistant clinical M. tuberculosis isolates, with DprE1 biochemical inhibition as a secondary endpoint. The bromine atom's capacity for halogen bonding may provide additional binding interactions within the DprE1 active site compared to previously explored substitutions.

Physicochemical Profiling and In Vitro ADME Benchmarking Against Halogen-Substituted Congeners

The systematic comparison of cLogP, thermodynamic solubility, microsomal stability, and permeability (PAMPA or Caco-2) across the bromo, chloro, and trifluoromethyl congeneric series (CAS 2034591-05-2, 2034590-81-1, and 2034483-20-8) provides an ideal dataset for establishing halogen-dependent ADME trends within the benzenesulfonamide chemotype. The target compound's higher lipophilicity (ΔcLogP ≈ +0.5–0.6 vs. Cl analog) and larger halogen polarizability predict differential metabolic stability (CYP450 oxidative metabolism) and plasma protein binding that can only be quantified through direct comparative experimentation. Procure all three congeners simultaneously for parallel ADME profiling to generate a complete halogen-structure-property relationship dataset.

Quote Request

Request a Quote for 2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.